Tert-butyl (3-chloro-4-formylphenyl)carbamate
Description
Tert-butyl (3-chloro-4-formylphenyl)carbamate is a carbamate derivative featuring a chloro-substituted aromatic ring with a formyl group at the para position relative to the carbamate moiety. Its molecular formula is C₁₂H₁₄ClNO₃, with a molecular weight of 255.70 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the development of heterocyclic compounds such as thieno[2,3-b]pyridines, which exhibit antiplasmodial activity . The tert-butyl carbamate (Boc) group provides steric protection for the amine functionality, while the formyl group enables further derivatization via condensation or nucleophilic addition reactions .
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-7H,1-3H3,(H,14,16) |
InChI Key |
RVYNMSJUXKSFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-chloro-4-formylphenyl)carbamate typically involves the reaction of 3-chloro-4-formylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-chloro-4-formylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-chloro-4-carboxyphenylcarbamate.
Reduction: 3-chloro-4-hydroxymethylphenylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3-chloro-4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-chloro-4-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The chloro substituent may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of Tert-butyl (3-chloro-4-formylphenyl)carbamate, highlighting differences in substituents, molecular properties, and applications:
Reactivity and Functional Group Influence
- Formyl Group (this compound): The aldehyde functionality facilitates condensation reactions, as demonstrated in its use with malononitrile and 2-cyanothioacetamide to synthesize thieno[2,3-b]pyridines . This reactivity is absent in analogues like Tert-butyl (4-chlorophenethyl)carbamate, which lacks a formyl group .
- Chloro Substituent:
The electron-withdrawing chloro group enhances the electrophilic character of the aromatic ring, promoting nucleophilic aromatic substitution in all analogues. However, the position (e.g., 3-chloro vs. 4-chloro) affects regioselectivity in subsequent reactions . - Boc Protection:
All compounds feature the tert-butyl carbamate group, which stabilizes the amine against oxidation and unwanted side reactions. However, steric effects vary depending on substituent proximity to the Boc group .
Stability and Handling Considerations
- Oxidation Sensitivity:
this compound is sensitive to oxidation due to the formyl group, requiring immediate use in subsequent reactions . In contrast, Tert-butyl N-(3-chloro-4-methylphenyl)carbamate (methyl-substituted) is more stable under standard storage conditions . - Thermal Stability:
Compounds with bulky substituents (e.g., trifluoro-hydroxybutynyl in ) may exhibit lower thermal stability compared to simpler analogues.
Research Findings and Case Studies
- Synthetic Utility: In a 2021 study, this compound was condensed with malononitrile to yield a pyridine derivative with 92% efficiency, underscoring its superiority in heterocyclic synthesis over methyl- or hydroxy-substituted analogues .
- Comparative Stability Tests:
Accelerated stability studies revealed that the formyl-substituted compound degraded by 15% after 48 hours under ambient conditions, whereas the methyl-substituted analogue degraded by only 3% under the same conditions .
Biological Activity
Tert-butyl (3-chloro-4-formylphenyl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemical research. Its unique structural features, including a formyl group and a carbamate moiety, suggest potential therapeutic applications and significant interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The compound features:
- Chloro group : Enhances reactivity and potential interactions with biological targets.
- Formyl group : Provides a reactive site for covalent bonding with enzymes or proteins.
- Carbamate moiety : Imparts stability and influences the compound's pharmacokinetic properties.
The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to alterations in enzyme conformation, affecting biological pathways. The chloro substituent may enhance the compound's stability and bioavailability by influencing its electronic properties.
Enzyme Inhibition Studies
Research indicates that this compound acts as an inhibitor in various enzyme-catalyzed reactions. For instance, it has been used as a biochemical probe to study carbamate interactions within enzymatic pathways. These studies reveal that the compound can modulate enzyme activity, providing insights into mechanisms of inhibition and activation .
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that this compound exhibited significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's IC50 value was determined to be 150 nM, indicating potent inhibitory activity .
- Anticancer Activity : Another investigation explored the compound's anticancer properties against various cancer cell lines. Results showed that it inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 200 nM, suggesting potential as an anticancer agent .
Comparative Analysis
To provide context for its biological activity, a comparison with similar compounds is useful:
| Compound Name | Structure Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Chloro & formyl groups | 150 (AChE) | Enzyme inhibitor |
| Tert-butyl (3-fluoro-2-formylphenyl)carbamate | Fluoro & formyl groups | 180 (AChE) | Enzyme inhibitor |
| Tert-butyl (3-formylphenyl)carbamate | No halogen substitution | 300 (AChE) | Weaker inhibitor |
This table illustrates that this compound demonstrates superior inhibitory activity compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
